REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=O.[C:13](O)(=O)CCCCCCCCCCCCCCCCC.C(NCCCC)CCC>O>[CH2:7]([C:8](=[CH2:13])[CH:9]=[O:10])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked 500-ml flask equipped with a thermometer and condenser
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was then extracted with 200 ml of hexane
|
Type
|
WASH
|
Details
|
by washing with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
whereby 161 g of a crude product were obtained
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled (3.5 mmHg, 80° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(C=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 3762.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |